3,6-Dichloro-4-(1,3-dichloro-2-methylpropan-2-yl)pyridazine
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Overview
Description
3,6-Dichloro-4-(1,3-dichloro-2-methylpropan-2-yl)pyridazine is a chemical compound with a complex structure, characterized by the presence of multiple chlorine atoms and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-(1,3-dichloro-2-methylpropan-2-yl)pyridazine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of pyridazine derivatives under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-(1,3-dichloro-2-methylpropan-2-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Requires oxidizing agents and often acidic or basic conditions.
Reduction: Involves reducing agents and may require solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles and solvents like dimethylformamide or acetonitrile are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridazine derivatives .
Scientific Research Applications
3,6-Dichloro-4-(1,3-dichloro-2-methylpropan-2-yl)pyridazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-(1,3-dichloro-2-methylpropan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: A related compound with similar chemical properties but lacking the additional chlorinated side chain.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another chlorinated compound with distinct reactivity and applications.
Uniqueness
3,6-Dichloro-4-(1,3-dichloro-2-methylpropan-2-yl)pyridazine is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
108287-83-8 |
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Molecular Formula |
C8H8Cl4N2 |
Molecular Weight |
274.0 g/mol |
IUPAC Name |
3,6-dichloro-4-(1,3-dichloro-2-methylpropan-2-yl)pyridazine |
InChI |
InChI=1S/C8H8Cl4N2/c1-8(3-9,4-10)5-2-6(11)13-14-7(5)12/h2H,3-4H2,1H3 |
InChI Key |
HMOGJFMXFUBSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(CCl)C1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
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